molecular formula C20H19N3 B12743026 Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- CAS No. 97461-15-9

Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)-

Cat. No.: B12743026
CAS No.: 97461-15-9
M. Wt: 301.4 g/mol
InChI Key: CDOBZIXOHFSLGP-UHFFFAOYSA-N
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Description

Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- is an organic compound with a complex structure. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by its unique chemical structure, which includes a propanedinitrile group attached to a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- typically involves the reaction of 4-(ethyl(phenylmethyl)amino)-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound used in organic synthesis.

    Benzylamine: An amine compound with a similar phenyl ring structure.

    Ethylbenzene: A hydrocarbon with a similar ethyl group attached to a phenyl ring.

Uniqueness

Propanedinitrile, ((4-(ethyl(phenylmethyl)amino)-2-methylphenyl)methylene)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

97461-15-9

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

2-[[4-[benzyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C20H19N3/c1-3-23(15-17-7-5-4-6-8-17)20-10-9-19(16(2)11-20)12-18(13-21)14-22/h4-12H,3,15H2,1-2H3

InChI Key

CDOBZIXOHFSLGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

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